3,5-Dinitropyridine-2,6-diamine

Descripción general

Descripción

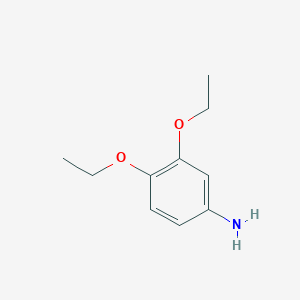

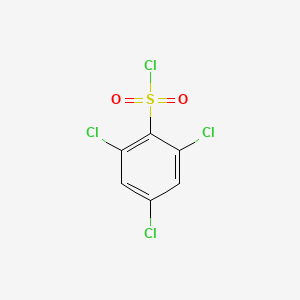

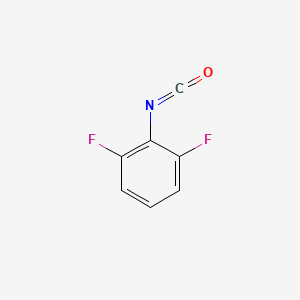

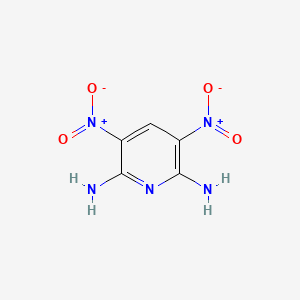

3,5-Dinitropyridine-2,6-diamine is a chemical compound with the formula C5H5N5O4 . It contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), 2 nitro groups (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of 2,6-diamino-3,5-dinitropyridine (DADNP) has been systematically investigated . The key parameters such as the synthesis route, temperature, solvent, time, the reactant ratio, and the purification route have been studied .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds, including 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 primary amines (aromatic), 2 nitro groups (aromatic), and 1 Pyridine .Chemical Reactions Analysis

The thermal decomposition of 2,6-diamino-3,5-dinitropyridine-1-oxide (LLM-105), a similar compound, has been studied . The results showed that LLM-105 decay was a consecutive reaction. The first-step reaction dominated the early stage of the LLM-105 decomposition, and its products participated in the reaction of the second step .Physical and Chemical Properties Analysis

The particle size of 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), a similar compound, prepared by recrystallization from trifluoroacetic acid (CF3COOH) distributes from 2 μm to 70 μm and its BET specific surface area is 0.454 m2·g-1 . The enthalpy of decomposition of ANPyO is 1021.46 J·g-1, and the temperature of the exothermic peak is 370.69 ℃, and its activation energy is 279.63 kJ·mol-1 at a heating rate of 10 K·min-1 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 3,5-Dinitropyridine-2,6-diamine and its derivatives are synthesized for use in insensitive energetic materials, owing to their high density, thermal and chemical stability, and explosive insensitivity. This is achieved through various chemical processes like nitration, oxidation, and amination, as detailed in the works of (Hollins et al., 1996) and (Woźniak, Bańskira & Szpakiewicz, 1993).

Material Properties and Analysis

- Studies on this compound focus on its material properties. For instance, (Liu Zu-liang, 2009) discusses its synthesis and characterizes its structure through NMR, MS, and IR spectra.

Applications in Polyimide Synthesis

- This compound is also utilized in the synthesis of novel polyimides, which have applications in various industries. (Zhang et al., 2005) elaborate on the synthesis of these polyimides using 2,6-Bis(3-aminobenzoyl)pyridine, a related compound.

Energetic Material Compatibility

- The compatibility of this compound with other energetic materials is crucial for its application in composite explosives. (Li, Wang & Lin, 2016) investigate this aspect using differential scanning calorimetry.

Electronic and Quantum Chemical Properties

- The electronic and quantum chemical properties of this compound are of significant interest, as seen in the study by (Türker, 2021), focusing on its charged forms and structural behavior.

Synthesis and Reactions

- Research by (Ritter & Licht, 1995) and (Meng Xiang-li, 2009) provides insights into the synthesis and reactions of dinitrated amino- and diaminopyridines, which are closely related to this compound.

Mecanismo De Acción

Mode of Action

The mode of action of 3,5-Dinitropyridine-2,6-diamine involves interactions with its targets that result in changes at the molecular level . The N-O bond length of the pyridine N-oxide moiety decreases in the dimerization process, which results in a larger deformation energy of the submolecule . This deformation prevents the submolecules from further close contact and the formation of strong H-bonds between the nitro and amino groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, 2,6-diaminopyrazine, a related compound, must be recrystallized before use because it can be easily oxidized in air . The N atom of the pyrazine ring can also be protonated to become the relatively stable pyrazine salt . The pyrazine salt can be stored for months without oxidation and is readily nitrated .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3,5-Dinitropyridine-2,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and electrostatic interactions, which can influence the enzyme’s activity and stability . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For example, this compound has been found to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain proteases, which can affect protein degradation and turnover . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular metabolism . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play crucial roles in metabolizing and detoxifying reactive oxygen species and other harmful compounds . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its interactions with other biomolecules.

Propiedades

IUPAC Name |

3,5-dinitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJZDCVHRYAHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1[N+](=O)[O-])N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337473 | |

| Record name | 3,5-dinitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34981-11-8 | |

| Record name | 3,5-Dinitro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34981-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dinitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)